molecular formula C6H10N2OS B2909641 (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol CAS No. 337904-88-8

(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol

Cat. No.: B2909641
CAS No.: 337904-88-8
M. Wt: 158.22
InChI Key: FZEQFDKOVBEFJR-UHFFFAOYSA-N
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Description

“(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2OS . It has a molecular weight of 158.22 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 . This indicates that the compound has a thiadiazole ring with an isopropyl group at the 3rd position and a methanol group at the 5th position .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 158.22 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Properties

IUPAC Name

(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEQFDKOVBEFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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